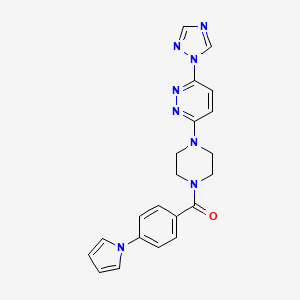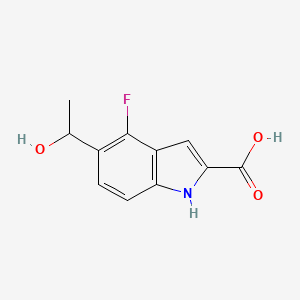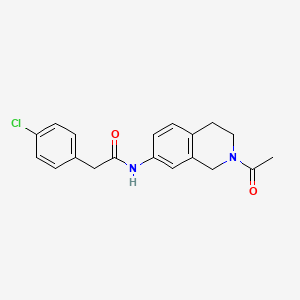
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone is a complex organic molecule . It contains several functional groups, including a 1,2,4-triazole ring, a pyridazine ring, a piperazine ring, and a phenyl ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized via a series of reactions involving the formation of the 1,2,4-triazole ring, followed by the introduction of the pyridazine and piperazine rings . The exact synthesis process for this specific compound is not available in the retrieved papers.Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as NMR and MS analysis . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .科学的研究の応用
Electrochromic Materials
The compound’s electrochemical and optical properties have garnered significant interest. When synthesized into a polymer, it shows reversible electrochromic behavior. In its neutral state, the polymer film appears orange, while in the oxidized state, it turns blue. Notably, it boasts a high optical contrast (52.5% at 950 nm) and coloration efficiency (123 cm²/C at 950 nm) . Researchers are exploring its potential in smart windows, displays, and other optoelectronic devices.
Antidiabetic Agents
Studies suggest that this compound may help regulate blood glucose levels. It could find applications in preventing and treating disorders related to elevated plasma glucose, such as type 1 diabetes, obesity-related diabetes, and hyperlipidemia . Its efficacy in managing hyperglycemia makes it promising for therapeutic interventions.
Anticancer Properties
Pyrrolo[3,4-c]pyridine derivatives, including compounds similar to our target, have shown cytotoxic activity against cancer cells. These compounds act through various mechanisms, such as inhibiting dihydrofolate reductase, tyrosine kinases, and cyclin-dependent kinases . Further exploration of their potential as anticancer agents is ongoing.
Cytotoxicity Screening
Derivatives containing a (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone scaffold have been synthesized and screened for cytotoxic activity against various cell lines . Investigating their effects on specific cancer cell types could reveal novel therapeutic avenues.
Antibacterial Activity
In vitro studies have demonstrated antibacterial activity for certain pyrrole analogues. Novel 3-(1H-pyrrol-1-yl)-2-oxazolidinone derivatives exhibited antibacterial effects . Researchers continue to explore their potential in combating bacterial infections.
Core Structure in Natural Products
The pyrrole subunit found in this compound serves as a basic core in many natural products . Understanding its role in biological systems could lead to insights into drug design and development.
将来の方向性
The future directions for research on this compound could include further investigation of its potential anticancer properties, as well as exploration of its potential applications in other areas of medicine . Additionally, further studies could be conducted to optimize its synthesis process and improve its physical and chemical properties .
作用機序
Target of action
Compounds containing 1,2,4-triazole and pyridazine rings, like this one, are often studied for their potential as therapeutic agents. They can interact with various biological targets, depending on their specific structure and functional groups .
Mode of action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical pathways
These compounds can affect various biochemical pathways. The specific pathways affected would depend on the compound’s structure and its biological targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of action
The molecular and cellular effects of these compounds can include changes in cell proliferation, induction of apoptosis, and alterations in signal transduction pathways .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
特性
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O/c30-21(17-3-5-18(6-4-17)26-9-1-2-10-26)28-13-11-27(12-14-28)19-7-8-20(25-24-19)29-16-22-15-23-29/h1-10,15-16H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZWTTZBNDREPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-(1H-pyrrol-1-yl)phenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2632899.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2632901.png)

![[1,1'-biphenyl]-4-yl(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2632904.png)
![(2Z)-6-chloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2632905.png)
![2-({4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2632906.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2632911.png)
![N-(8-(tert-butyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)-4-chloro-3-nitrobenzenesulfonamide](/img/structure/B2632913.png)
![3-(4-methoxyphenyl)-6-(4-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2632914.png)
![2-[3-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2632916.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2632920.png)
![ethyl 3-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2632921.png)